N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide
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Overview
Description
N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide: is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to an indole ring system. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production methods for cyanoacetamides often involve solvent-free reactions, which are more economical and environmentally friendly. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate is a widely used method .
Chemical Reactions Analysis
Types of Reactions: N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Condensation Reagents: Common reagents include bidentate reagents such as hydrazines and amines.
Substitution Reagents: Reagents like halogens and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions are typically heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .
Scientific Research Applications
Chemistry: In chemistry, N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide is used as a precursor for the synthesis of various heterocyclic compounds . These compounds are valuable in the development of new materials and catalysts.
Biology and Medicine: In biology and medicine, indole derivatives, including this compound, have shown potential as therapeutic agents . They exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The cyano and acetamide groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body . These interactions can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
- N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
- 3-Amino-1H-indazole-1-carboxamides
- Indole derivatives with various substitutions
Uniqueness: N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties . The presence of both cyano and acetamide groups allows for a wide range of chemical reactions and biological activities, making it a versatile compound in various fields of research .
Properties
CAS No. |
90774-49-5 |
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Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-(3-cyano-1-phenyl-4,5,6,7-tetrahydroindol-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3O/c1-12(21)19-17-15(11-18)14-9-5-6-10-16(14)20(17)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-10H2,1H3,(H,19,21) |
InChI Key |
WUMUSJQPDSXMHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(N1C3=CC=CC=C3)CCCC2)C#N |
Origin of Product |
United States |
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